molecular formula C8H9NO3 B12361036 ethyl 6-oxo-3H-pyridine-3-carboxylate

ethyl 6-oxo-3H-pyridine-3-carboxylate

Katalognummer: B12361036
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: FJKZLJCGZAVVBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-oxo-3H-pyridine-3-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with an ethyl ester group and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 6-oxo-3H-pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxynicotinic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is typically heated to reflux for an extended period to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-oxo-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which ethyl 6-oxo-3H-pyridine-3-carboxylate exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 6-oxo-3H-pyridine-3-carboxylate is unique due to its specific combination of functional groups and the pyridine ring, which imparts distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

ethyl 6-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-6H,2H2,1H3

InChI-Schlüssel

FJKZLJCGZAVVBL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C=CC(=O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.